molecular formula C7H5Br2F B2452156 2,5-Dibromo-6-fluorotoluene CAS No. 1000576-44-2

2,5-Dibromo-6-fluorotoluene

Cat. No.: B2452156
CAS No.: 1000576-44-2
M. Wt: 267.923
InChI Key: DIHFJZRFCAKXCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,5-Dibromo-6-fluorotoluene typically involves the bromination and fluorination of toluene derivatives. One common method includes the bromination of 2,5-dibromotoluene followed by fluorination using a suitable fluorinating agent . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods:

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted toluenes can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction Products: Reduced derivatives such as alcohols or alkanes.

    Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

Chemistry:

2,5-Dibromo-6-fluorotoluene is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine:

In biological research, derivatives of this compound are used as probes to study protein-protein interactions and other biochemical processes. Its fluorescent properties make it useful in imaging and diagnostic applications .

Industry:

The compound is used in the development of advanced materials, including polymers and pharmaceuticals. Its derivatives are explored for their potential in creating new drugs and materials with specific properties .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-6-fluorotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates .

Molecular Targets and Pathways:

In biological systems, the compound’s derivatives may interact with specific proteins or enzymes, altering their activity and leading to observable biological effects. The exact pathways depend on the nature of the derivative and the biological context .

Comparison with Similar Compounds

Uniqueness:

2,5-Dibromo-6-fluorotoluene’s unique combination of bromine and fluorine substituents at specific positions on the toluene ring gives it distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to participate in a wide range of reactions, including Suzuki–Miyaura coupling, highlights its versatility and importance in research and industrial applications .

Biological Activity

2,5-Dibromo-6-fluorotoluene (DBFT) is an aromatic organic compound characterized by its unique substitution pattern, featuring two bromine atoms and one fluorine atom on the toluene ring. Its molecular formula is C₇H₅Br₂F, with a molecular weight of 267.92 g/mol. This compound has garnered attention in both chemical synthesis and biological research due to its versatile reactivity and potential applications in various fields.

The presence of halogens in DBFT significantly influences its chemical behavior. The electron-withdrawing effects of the bromine and fluorine substituents activate the aromatic ring, making it susceptible to various chemical reactions, including:

  • Nucleophilic Substitution Reactions : Bromine atoms can be replaced by nucleophiles.
  • Oxidation and Reduction Reactions : Changes in oxidation states can occur.
  • Coupling Reactions : Commonly utilized in Suzuki–Miyaura coupling to form carbon-carbon bonds.

Biological Applications

In biological contexts, derivatives of this compound are primarily used as probes for studying protein-protein interactions and other biochemical processes due to their fluorescent properties. This makes them valuable for imaging techniques and diagnostic applications.

The mechanism of action involves interaction with specific proteins or enzymes within biological systems, potentially altering their activity and leading to observable biological effects. The exact pathways depend on the nature of the derivative used and the biological context.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The unique combination of substituents in DBFT gives it distinct properties compared to similar compounds:

Compound NameKey Differences
2,5-Dibromotoluene Lacks fluorine; less reactive in certain substitution reactions.
2,6-Dibromo-4-fluorotoluene Different substitution pattern affects reactivity significantly.
2-Bromo-6-fluorotoluene Contains only one bromine atom; results in simpler reactivity.
3-Bromo-4-fluorotoluene Different position of bromine alters its reactivity profile.

Properties

IUPAC Name

1,4-dibromo-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHFJZRFCAKXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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